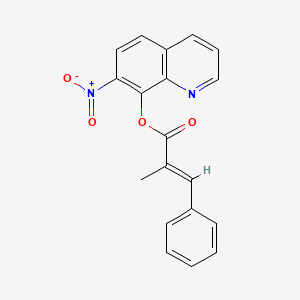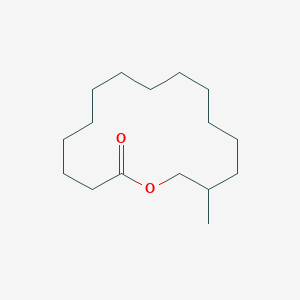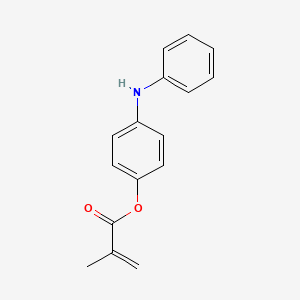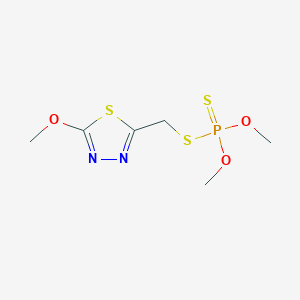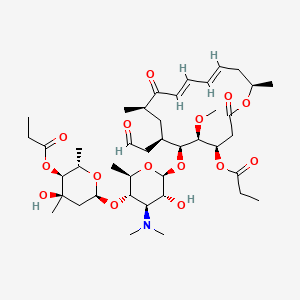
Midecamycin A3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Midecamycin A3 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It is part of the midecamycin family, which is known for its effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit .
準備方法
Synthetic Routes and Reaction Conditions
Midecamycin A3 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation broth is filtered, and the filtrate undergoes extraction and phase inversion. The resulting solution is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by advanced filtration techniques such as ceramic-film filtration. This method ensures high yield and purity while minimizing environmental impact .
化学反応の分析
Types of Reactions
Midecamycin A3 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it can inactivate the antibiotic by adding sugar moieties to its structure .
Common Reagents and Conditions
Glycosylation: Utilizes glycosyltransferases and sugar donors like UDP-glucose and UDP-xylose.
Oxidation and Reduction: Typically involves reagents like NADPH and NADH for enzymatic reactions.
Major Products
The major products formed from these reactions include various glycosylated derivatives of midecamycin, which generally exhibit reduced antimicrobial activity .
科学的研究の応用
Midecamycin A3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
作用機序
Midecamycin A3 exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the formation of peptide bonds and the translocation of the growing peptide chain, ultimately leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: Known for its enhanced stability and broader spectrum compared to midecamycin.
Azithromycin: Noted for its longer half-life and better tissue penetration.
Uniqueness
Midecamycin A3 is unique due to its specific structural modifications, such as the acetoxy group at position 9 of the 16-membered ring. These modifications contribute to its distinct pharmacokinetic properties and activity profile .
特性
CAS番号 |
36025-69-1 |
|---|---|
分子式 |
C41H65NO15 |
分子量 |
812.0 g/mol |
IUPAC名 |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChIキー |
POOQYAXQHUANTP-BCGBQJBESA-N |
異性体SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
正規SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


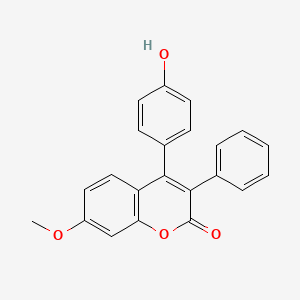
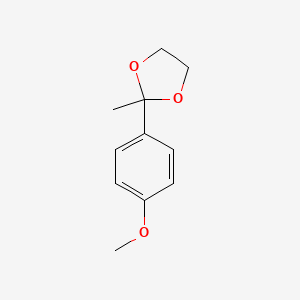
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
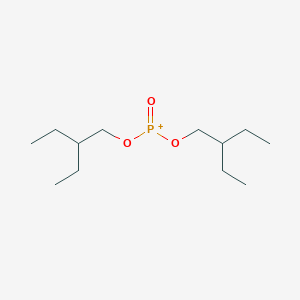
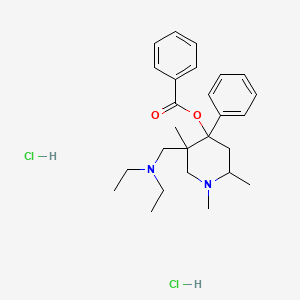
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

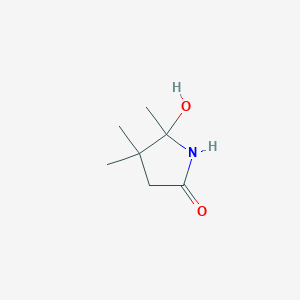
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
